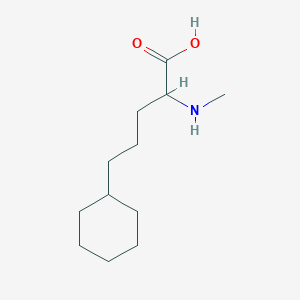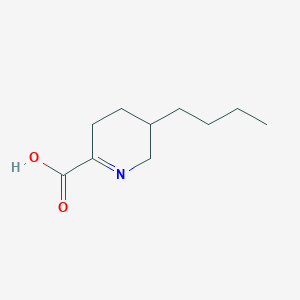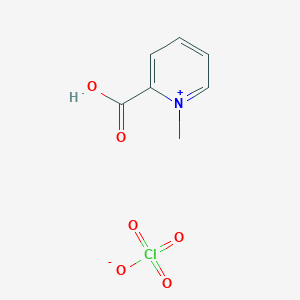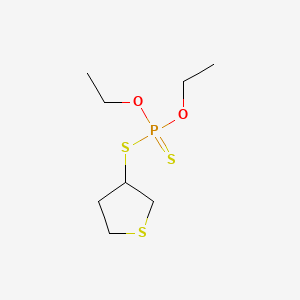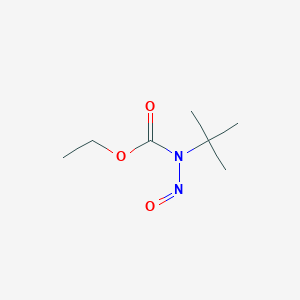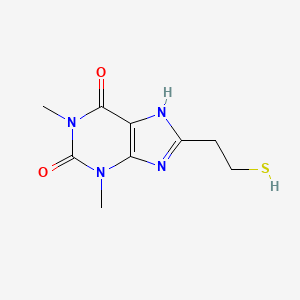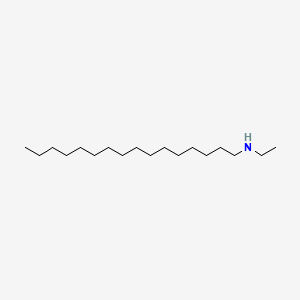
CID 78061922
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061922 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of CID 78061922 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of organic amines and dianhydrides, which are dissolved in a solvent and stirred to react. This process often involves multiple stages, including amidation, reduction, and protection reactions to achieve the desired product . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CID 78061922 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions, highlighting the compound’s versatility in chemical synthesis .
Scientific Research Applications
CID 78061922 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a potential candidate for drug development and therapeutic applications. Additionally, in industry, this compound can be used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78061922 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, CID 78061922 stands out due to its unique molecular structure and reactivity. Similar compounds may include other organic amines and dianhydrides, which share some chemical properties but differ in their specific applications and reactivity.
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties and reactivity make it a subject of ongoing study, with potential implications for chemistry, biology, medicine, and industrial processes
Properties
Molecular Formula |
Al4Nd |
|---|---|
Molecular Weight |
252.17 g/mol |
InChI |
InChI=1S/4Al.Nd |
InChI Key |
KZXSAVVXUWYCEK-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


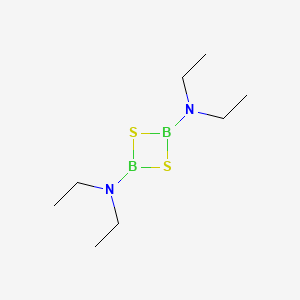
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)

